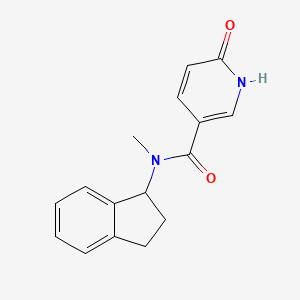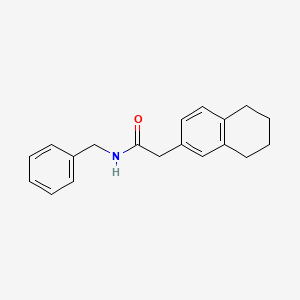![molecular formula C14H18N2O2S2 B7458153 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide, also known as MTAES, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. MTAES has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide works by inhibiting the activity of enzymes involved in various biological pathways. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Inflammation research has shown that 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels. Inflammation research has shown that 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide can reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide also has some limitations. It has low solubility in water, which can limit its use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide research. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide could be studied for its potential as a combination therapy with other anti-cancer drugs. Inflammation research could focus on the development of 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide analogs with improved solubility and bioavailability. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide could be studied for its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Overall, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has shown promising results in scientific research and has the potential to be further developed for therapeutic applications.
Méthodes De Synthèse
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride to form 5-methylthiophene-2-carbonyl chloride. The resulting compound is then reacted with N-(2-aminoethyl)-4-methylbenzenesulfonamide to form 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Inflammation research has also shown that 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-11-2-5-13(19-11)10-16-9-8-12-3-6-14(7-4-12)20(15,17)18/h2-7,16H,8-10H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLODOVPUYVQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)




![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)


![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
